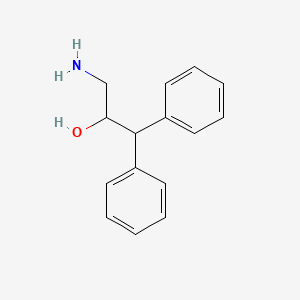

3-Amino-1,1-diphenylpropan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-amino-1,1-diphenylpropan-2-ol |

InChI |

InChI=1S/C15H17NO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |

InChI Key |

MBXXNUIUYMJMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1,1 Diphenylpropan 2 Ol and Its Stereoisomers

Non-Stereoselective Synthesis Routes

Non-stereoselective methods provide a foundational approach to constructing the 3-amino-1,1-diphenylpropan-2-ol backbone, often yielding mixtures of stereoisomers.

Reductive Amination Approaches

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be a β-amino ketone.

A general, mild, and selective reducing agent for this transformation is sodium triacetoxyborohydride. organic-chemistry.org The reaction can be carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran, or acetonitrile. organic-chemistry.org Notably, this method tolerates various functional groups, including acetals, ketals, C-C multiple bonds, and nitro groups. organic-chemistry.org Another effective reducing agent is α-picoline-borane, which can be used in methanol, water, or even under neat conditions, often with a small amount of acetic acid as a catalyst. organic-chemistry.org

Hydrogenation Strategies

Catalytic hydrogenation is another key strategy for the synthesis of amino alcohols. This method often involves the reduction of a precursor molecule containing nitro, oxime, or other reducible nitrogen-containing functional groups. For instance, the catalytic hydrogenation of α-hydroxy ketoximes using palladium on charcoal has been shown to produce erythro amino alcohols with high diastereomeric excess. researchgate.net The stereoselectivity of this reaction can be influenced by the E/Z isomerism of the oxime precursor. researchgate.net

Multi-Component Reactions for Propanolamine (B44665) Backbone Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like propanolamines in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. While specific MCRs for this compound are not extensively detailed in the provided context, the general principles of MCRs are applicable to the synthesis of similar structures, such as pseudo-peptides containing N,X-heterocyclic groups. researchgate.net For example, the Asinger imine reaction, a four-component reaction, can be used to create 3-thiazolines and 3-oxazolines, which are structurally related to the propanolamine backbone. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure this compound is of paramount importance.

Asymmetric Reduction of Prochiral Ketones and Imines

A powerful strategy for stereoselective synthesis is the asymmetric reduction of prochiral ketones and imines. This approach utilizes chiral catalysts or reagents to induce facial selectivity in the reduction process, leading to the preferential formation of one enantiomer or diastereomer.

Chiral borane (B79455) complexes and metal hydrides are widely employed as catalysts and reagents in asymmetric reductions. organic-chemistry.org Amine-borane complexes, which are adducts of an amine and borane, have a long history as reducing agents in organic synthesis. chemrevlett.com The reactivity and selectivity of these complexes can be tuned by modifying the amine component. orientjchem.org

For instance, chiral oxazaborolidines, prepared from amino alcohols and borane, are highly effective catalysts for the enantioselective reduction of ketones. researchgate.net These catalysts can achieve excellent enantioselectivities, often exceeding 99% ee for certain substrates. researchgate.net The mechanism of these reductions is believed to proceed through a well-defined six-membered ring transition state, where the substrate coordinates to the boron atom in a specific orientation dictated by the chiral ligand.

The use of chiral ligands with metal hydrides also provides a robust method for asymmetric reductions. While specific examples for this compound are not provided, the general principle is well-established. For example, the reduction of imines with chiral boranes has been reported, although the stereoselectivity can be moderate in some cases. kyushu-u.ac.jp The choice of the reducing agent is critical; for instance, using Zn(BH₄)₂ or LiBHEt₃ can lead to racemic products, highlighting the importance of the reagent's structure in achieving high stereoselectivity. kyushu-u.ac.jp

The development of stereodivergent methods allows for the selective synthesis of either the syn- or anti-1,3-amino alcohol motif from the same starting material by simply changing the catalyst system. nih.gov For example, a Pd(II)/(±)-MeO-SOX/2,5-dimethylbenzoquinone system can produce anti-1,3-amino alcohols, while switching to a Pd(II)/(±)-CF₃-SOX/benzoquinone system yields the syn-isomer. nih.gov This tunability is a significant advantage in accessing a wider range of stereoisomers.

Diastereoselective Reduction Approaches (e.g., with NaBH₄/TiCl₄, H₂-Pd/C)

Diastereoselective reduction of a suitable precursor ketone, 3-amino-1,1-diphenylpropan-2-one, is a direct strategy to obtain this compound. The stereochemical outcome of the reduction is influenced by the reagent used and the existing stereocenter, if any, in the substrate.

One common approach involves the reduction of α-amino ketones. The relative stereochemistry of the resulting amino alcohol can be controlled by the choice of reducing agent. For instance, catalytic hydrogenation (H₂-Pd/C) often proceeds via delivery of hydrogen from the less hindered face of the molecule after it adsorbs onto the catalyst surface.

Chelation-controlled reductions can also provide high levels of diastereoselectivity. Reagents like sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid such as titanium tetrachloride (TiCl₄) can form a rigid chelate with the substrate, forcing the hydride to attack from a specific face. In the case of a precursor like 3-amino-1,1-diphenylpropan-2-one, the amino group and the ketone can coordinate to the titanium center, creating a cyclic intermediate that directs the hydride delivery. This approach often leads to the syn-amino alcohol, although the outcome can be dependent on the substrate and specific reaction conditions.

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Utilization of Pseudoephedrine Auxiliary in Amino Alcohol Synthesis

Pseudoephedrine is a highly effective and widely used chiral auxiliary for the asymmetric synthesis of a variety of chiral compounds, including alcohols. The general strategy involves the N-acylation of (1R,2R)- or (1S,2S)-pseudoephedrine to form a tertiary amide. This amide is then enolized, typically using a strong base like lithium diisopropylamide (LDA), and the resulting enolate is reacted with an electrophile.

To synthesize a precursor for this compound, one could envision a sequence starting with a pseudoephedrine amide. The enolate of this amide could be alkylated with a diphenylmethyl halide or an equivalent electrophile. The high diastereoselectivity of this alkylation step is a key advantage of this method. Following the alkylation, the amide is cleaved to release the chiral carboxylic acid or alcohol. The cleavage can be performed under various conditions to yield different functional groups, providing a versatile route to the desired amino alcohol backbone. The stereoselectivity arises from a well-defined chelated transition state of the lithium enolate, which directs the approach of the electrophile.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides This table presents representative data on the diastereoselectivity achieved in alkylation reactions using pseudoephedrine as a chiral auxiliary, illustrating the method's effectiveness.

| Amide Substrate | Electrophile | Solvent | Diastereomeric Ratio (dr) |

| Pseudoephedrine propionamide | Benzyl bromide | THF | >99:1 |

| Pseudoephedrine isobutyramide | Methyl iodide | THF | 98:2 |

| Pseudoephedrine phenylacetamide | Ethyl iodide | THF | >95:5 |

Data adapted from representative studies on pseudoephedrine auxiliary chemistry.

Application of N-Sulfinyl Imines/Sulfinamides as Chiral Precursors

N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), are powerful intermediates for the asymmetric synthesis of chiral amines. The sulfinyl group acts as a potent chiral directing group, is stable to many organometallic reagents, and can be easily removed under mild acidic conditions.

The synthesis of this compound using this method would involve the stereoselective addition of an organometallic reagent to an N-tert-butanesulfinyl imine. For example, the addition of a diphenylmethyl Grignard or organolithium reagent to the N-sulfinyl imine derived from 2-hydroxyacetaldehyde (or a protected version) would generate the desired carbon skeleton with control over the newly formed stereocenter at the amino-bearing carbon. The stereochemical outcome is highly predictable, based on a transition state model where the organometallic reagent adds to the C=N bond to minimize steric interactions with the bulky tert-butyl group. Alternatively, the addition of an organolithium reagent, such as methyllithium, to an N-sulfinyl imine derived from 1,1-diphenyl-2-oxopropanal could also be envisioned.

Asymmetric Addition Reactions to Carbonyls and Imines

The direct asymmetric addition of nucleophiles to carbonyls and imines, catalyzed by a small amount of a chiral catalyst, is a highly efficient method for creating chiral centers.

Aza-Henry Reactions with Chiral Copper(II) Complexes

The aza-Henry (or nitro-Mannich) reaction is a carbon-carbon bond-forming reaction between an imine and a nitroalkane. When performed with a chiral catalyst, it can produce β-nitro amines with high enantioselectivity. These products are valuable intermediates, as the nitro group can be reduced to an amine, providing access to 1,2-diamines, or can be converted into other functional groups.

For the synthesis of this compound, a relevant aza-Henry reaction would involve the addition of a nitronate (generated from a nitroalkane like nitroethane) to an imine derived from diphenylacetaldehyde. The reaction can be catalyzed by chiral copper(II) complexes formed in situ from a copper salt and a chiral ligand, such as those derived from amino alcohols or BOX-type ligands. The resulting nitro alcohol precursor can then be reduced to the target amino alcohol. The catalyst creates a chiral environment that differentiates the two faces of the imine, leading to an enantioselective addition of the nitronate.

Table 2: Enantioselective Aza-Henry Reaction Catalyzed by Chiral Cu(II) Complexes This table shows typical results for the asymmetric aza-Henry reaction, demonstrating the high yields and enantioselectivities achievable.

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of enantiomerically pure compounds under mild and environmentally friendly conditions. rroij.comresearchgate.net Transaminases, in particular, are a promising class of enzymes for the production of chiral amines from prochiral ketones with high enantioselectivity. researchgate.netmdpi.comrsc.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate.

While the direct biocatalytic synthesis of this compound has not been specifically reported, a hypothetical biocatalytic route could involve the use of a transaminase to resolve a racemic mixture of the corresponding amino ketone precursor, 3-amino-1,1-diphenyl-2-propanone. The enzyme would selectively convert one enantiomer, allowing for the separation of the other.

Another potential biocatalytic strategy is the use of a multi-enzyme cascade system. mdpi.com For instance, a cascade could be designed where one enzyme reduces the ketone of a precursor and another introduces the amino group, with co-factor recycling systems in place to improve efficiency. mdpi.com

Table 1: Examples of Biocatalytic Systems for Chiral Amine Synthesis (Illustrative for related compounds)

| Enzyme System | Substrate | Product | Key Features |

| Transaminase (TA) and Pyruvate (B1213749) Decarboxylase (PDC) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | In situ by-product removal to shift equilibrium; high stereoselectivity. mdpi.com |

| Transaminase from Chromobacterium violaceum (Cv-TA) | Various acetophenones | Chiral amines | Broad substrate scope, rational design used to improve activity. researchgate.net |

| Multi-enzyme cascade | L-phenylalanine | Enantiopure 2-phenylglycinol | Linear and divergent enzymatic cascades from a renewable starting material. nih.gov |

This table illustrates the potential of biocatalysis for synthesizing chiral amines and is based on research on structurally related compounds, as direct data for this compound is not available.

Ring-Opening Reactions of Epoxide Precursors

The ring-opening of epoxides with an amine is a common and effective method for the synthesis of β-amino alcohols. rroij.comrsc.org This reaction can be catalyzed by various reagents, including acids, bases, and metal complexes. The regioselectivity of the ring-opening is a crucial aspect, especially for unsymmetrical epoxides.

For the synthesis of this compound, a suitable precursor would be (2,2-diphenyl-oxiranyl)methanamine. The ring-opening of this epoxide with a suitable nucleophile would yield the target amino alcohol. The choice of catalyst and reaction conditions would be critical to control the regioselectivity and stereoselectivity of the reaction. Metal- and solvent-free protocols, for example using acetic acid, have been developed for the ring-opening of epoxides with amines, offering a greener alternative to traditional methods. rsc.org

Table 2: Catalysts for Epoxide Ring-Opening with Amines (General Examples)

| Catalyst/Promoter | Epoxide Substrate | Amine Nucleophile | Key Advantages |

| Acetic Acid | Various epoxides | Various amines | Metal- and solvent-free, high yields, excellent regioselectivity. rsc.org |

| Mixed-metal oxide (MMO) | Epichlorohydrin | Various amines | Reusable catalyst, decreased reaction time. |

| Diisopropoxy aluminum trifluoroacetate (B77799) (DIPAT) | Symmetrical and unsymmetrical epoxides | Various amines | Excellent yields and selectivities at room temperature. rroij.com |

This table provides examples of catalysts used for the synthesis of β-amino alcohols via epoxide ring-opening for a range of substrates, as specific data for the precursor to this compound is not available.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijcmas.com In the context of synthesizing this compound, several green chemistry strategies could be employed.

One approach is the use of solvent-free or "grindstone chemistry" methods. ijcmas.com These techniques can lead to higher efficiency, shorter reaction times, and reduced waste. For example, a one-pot, three-component reaction of an aldehyde, a naphthol, and an amine has been reported using grindstone chemistry to produce aminoalkyl naphthols. ijcmas.com A similar strategy could potentially be adapted for the synthesis of this compound.

The use of recoverable and reusable catalysts is another key aspect of green chemistry. google.com As mentioned in the previous sections, biocatalysts and certain heterogeneous catalysts used in epoxide ring-opening fall into this category. mdpi.comrsc.org Furthermore, designing synthetic routes with high atom economy, where a high proportion of the starting materials is incorporated into the final product, is a fundamental principle of green chemistry. Multi-enzyme cascades, starting from renewable materials like L-phenylalanine, exemplify this principle by creating complex molecules in a highly efficient manner. nih.gov

Table 3: Overview of Potential Green Chemistry Approaches

| Green Chemistry Principle | Potential Application in Synthesis | Example from Related Syntheses |

| Use of Renewable Feedstocks | Starting from bio-based materials. | Synthesis of amino alcohols from L-phenylalanine. nih.gov |

| Catalysis | Employing biocatalysts or reusable heterogeneous catalysts. | Transaminase-PDC system; recyclable MMO catalysts. mdpi.com |

| Solvent-Free Reactions | Performing reactions by grinding solids together. | Grindstone synthesis of aminoalkyl naphthols. ijcmas.com |

| Atom Economy | Designing reactions where most atoms from reactants are in the product. | Multi-enzyme cascade reactions. nih.gov |

Stereochemical Investigations of 3 Amino 1,1 Diphenylpropan 2 Ol

Configurational Assignment and Stereoisomeric Analysis

3-Amino-1,1-diphenylpropan-2-ol has two stereogenic centers, which means it can exist as a maximum of four stereoisomers. These consist of two pairs of enantiomers. The pairs of enantiomers are diastereomers of each other. The specific stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The definitive determination of the absolute configuration for a specific isomer typically requires single-crystal X-ray crystallography. This technique provides an unambiguous 3D structure of the molecule, from which the (R) or (S) designation at each chiral center can be assigned. In the absence of crystallographic data, configurational assignment can sometimes be inferred through chemical correlation to compounds of known stereochemistry or through the use of specific chiral derivatizing agents followed by NMR analysis.

In a related compound, cis-2-amino-1,2-diphenylethanol, X-ray crystallography revealed that enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming chiral helical structures in the crystal lattice. researchgate.net This highlights the importance of intermolecular forces in the solid-state arrangement of amino alcohols.

Enantiomeric and Diastereomeric Purity Determination

Determining the enantiomeric and diastereomeric purity of a sample of this compound is essential, particularly after resolution or asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Polysaccharide-based CSPs are often effective for separating the enantiomers of amino alcohols. elte.hu The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326), along with additives, is crucial for achieving good resolution. chromatographyonline.com For amino compounds, basic additives like diethylamine (B46881) or triethylamine (B128534) are often used to improve peak shape and resolution. chromatographyonline.com

Another approach involves derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard non-chiral chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral shift reagents or chiral solvating agents, can also be employed to determine enantiomeric excess, as the signals for the different enantiomers will appear at different chemical shifts. A fluorescence-based assay has also been developed for the high-throughput determination of enantiomeric excess in amino alcohols, based on the self-assembly of the analyte with a chiral ligand to form fluorescent diastereomeric complexes. nih.gov

Table 1: Illustrative Parameters for Chiral HPLC Analysis

| Parameter | Typical Value / Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Amylose (B160209) or Cellulose (B213188) derivative) | Provides a chiral environment for separation. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds from the column. |

| Additive | 0.1% Diethylamine | Reduces peak tailing and improves separation efficiency. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220 nm | Detects the phenyl groups in the molecule. |

Resolution Techniques for Racemic Mixtures

The separation of racemic this compound into its constituent enantiomers is a key process for obtaining stereochemically pure material. The most widely used methods involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

Diastereomeric salt formation is a classical and highly effective method for resolving racemic amines and amino alcohols. libretexts.org This technique involves reacting the racemic base with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts.

(R,S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid Salt + (S)-Amine·(R)-Acid Salt

These diastereomeric salts have different solubilities in a given solvent system. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially precipitate from the solution. The less soluble salt is then isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine. rsc.org The choice of both the resolving agent and the solvent is critical for an efficient separation. libretexts.org

Table 2: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Type |

| (+)-Tartaric Acid | Carboxylic Acid |

| (-)-Mandelic Acid | Carboxylic Acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

| O,O'-Dibenzoyl-D-tartaric acid | Carboxylic Acid Derivative |

Kinetic Resolution Strategies (e.g., Hydrolytic Kinetic Resolution)

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. rsc.org

For an amino alcohol like this compound, an enzymatic kinetic resolution could be employed. For example, a lipase (B570770) enzyme could be used to selectively acylate one of the enantiomers in the presence of an acyl donor. The acylated enantiomer would then have different physical properties, allowing it to be separated from the unreacted enantiomer by chromatography or extraction.

A more advanced technique is dynamic kinetic resolution (DKR). In hydrolytic DKR, a chiral catalyst is used for the asymmetric hydrolysis of a racemic substrate, such as a lactone or ester derivative of the target molecule. nih.gov Concurrently, the unreacted enantiomer of the substrate is rapidly racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limit of standard kinetic resolution. rsc.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional conformation of this compound is determined by the rotation around its single bonds. The preferred conformation influences the molecule's reactivity and interactions with other molecules. This analysis is often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of different protons in the molecule, which helps to deduce its predominant conformation in solution. mdpi.com For amino alcohols, intramolecular hydrogen bonding between the hydroxyl group and the amino group is a key stereoelectronic effect that can significantly influence and stabilize a particular conformation. researchgate.net In the case of this compound, the bulky diphenyl groups will also exert significant steric influence, favoring conformations that minimize steric clash.

Reactivity and Derivatization Chemistry

Transformations of the Amino Group

The primary amino group in 3-Amino-1,1-diphenylpropan-2-ol is a key site for a variety of chemical transformations, including nucleophilic substitutions, amide formations, and cyclizations to form nitrogen-containing heterocycles.

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile, participating in substitution reactions. For instance, analogues of this compound, such as 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, have been synthesized. nih.gov A general method for preparing such analogues involves the regiospecific ring-opening of a 1,1-diaryl-2,3-epoxypropane with an appropriate amine. nih.gov This suggests that the primary amino group of this compound could be alkylated to form secondary and tertiary amines.

Formation of Amide Derivatives

The amino group readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and acid anhydrides, to form stable amide linkages. This reaction is fundamental in peptide synthesis and for the creation of various other functional molecules. For example, new N-phenyl-1H-indazole-1-carboxamides have been prepared by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives. nih.gov While this example does not directly involve this compound, the underlying principle of amide bond formation is applicable. The reaction of the amino group with an acylating agent would yield an N-acyl derivative, a common strategy to modify the properties of the parent compound.

Cyclization to Form Nitrogen-Containing Heterocycles (e.g., Oxazolidines, Morpholinones)

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Morpholinones: Morpholin-2-ones and their derivatives are another class of heterocycles that can be synthesized from β-amino alcohols. A novel approach for the synthesis of morpholin-2-one (B1368128) derivatives involves the reaction of β-amino alcohols with dicyanofumarates. nih.gov This reaction proceeds via an addition-elimination-lactonization pathway. nih.gov Although a direct application to this compound was not found, this methodology highlights a potential route to morpholinone derivatives.

Reactions of the Hydroxyl Group

The secondary hydroxyl group of this compound can undergo esterification, acylation, and etherification reactions, providing another avenue for the synthesis of diverse derivatives.

Esterification and Acylation Reactions

The hydroxyl group can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding esters. This is a standard transformation for protecting the hydroxyl group or for introducing new functional moieties into the molecule. The reaction of an alcohol with an acyl chloride is a nucleophilic addition-elimination reaction.

Etherification Reactions

Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. While specific examples for this compound are not detailed in the provided search results, this is a general and widely used method for the synthesis of ethers.

Oxidative Transformations

The oxidation of amino alcohols can proceed via several pathways, depending on the reagents and reaction conditions, targeting either the amino group, the hydroxyl group, or both. While specific studies on the oxidative transformations of this compound are not extensively documented, the reactivity of similar structures provides insight into its potential transformations.

The primary amine group is susceptible to oxidation to various nitrogen-containing functional groups, such as nitroso, nitro, or imine derivatives. For instance, the oxidation of primary amines to nitro groups can be achieved using reagents like trifluoroperacetic acid researchgate.net. Similarly, the secondary alcohol can be oxidized to a ketone, which would yield an α-aminoketone.

In the case of polyfunctional amino alcohols, the outcome of oxidation is highly dependent on the substitution at the nitrogen atom. For example, studies on threo-(1S,2S)-2-amino-1,3-propanediol derivatives using a resin-supported bromine reagent have shown that primary and secondary amine derivatives can be oxidized to yield chiral oxazolines or C-3 acylated products researchgate.net. In contrast, N,N-dimethyl derivatives mainly yield N-methyl oxidation-formylation products researchgate.net. The kinetics of oxidation of other simple amino alcohols like 2-aminoethanol and 3-amino-1-propanol by diperiodatoargentate(III) (DPA) in an alkaline medium have been studied, demonstrating first-order kinetics with respect to both the oxidant and the reductant ics-ir.org. These studies suggest that the oxidation of this compound would likely be influenced by the choice of oxidizing agent and the reaction conditions, potentially leading to a variety of products.

A plausible oxidative transformation is presented in the table below, illustrating the potential products from the selective oxidation of either the amino or the hydroxyl group.

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Mild Oxidant (e.g., PCC) | 3-Amino-1,1-diphenylpropan-2-one |

| This compound | Amine-selective Oxidant | 3-Nitro-1,1-diphenylpropan-2-ol |

Reductive Transformations (e.g., to Amines)

The reduction of the secondary alcohol in this compound to a methylene (B1212753) group would yield the corresponding 3-amino-1,1-diphenylpropane. This transformation effectively removes the hydroxyl functionality, which can be desirable for modifying the compound's polarity and biological activity. While direct examples of the reduction of this compound are not prominent in the literature, general methods for the reduction of secondary alcohols are well-established.

One common approach involves a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by reductive cleavage with a hydride reagent like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation under forcing conditions could potentially achieve this reduction, although this might also affect the phenyl rings.

Research on related compounds provides some context. For instance, 3-aminoquinoline-2,4-diones have been stereoselectively reduced with sodium borohydride (B1222165) (NaBH₄) to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, demonstrating the reduction of a keto group to a hydroxyl group in a more complex system researchgate.net. While this is the reverse of the desired transformation, it highlights the utility of hydride reagents in manipulating such functional groups.

The potential reductive transformation is outlined in the following table:

| Starting Material | Reagents | Product |

| This compound | 1. TsCl, Pyridine; 2. LiAlH₄ | 3-Amino-1,1-diphenylpropane |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a potentially valuable building block for such reactions. However, there is a lack of specific literature detailing its incorporation into cascade or multicomponent reaction schemes.

In principle, the primary amine could participate in reactions like the Ugi or Passerini reactions, which are classic examples of MCRs. For example, in a Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The hydroxyl group could potentially be involved in secondary, intramolecular cyclization reactions, leading to the formation of heterocyclic structures.

Studies on other amino alcohols have demonstrated their utility in cascade reactions. For example, a multi-enzymatic cascade system has been developed for the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone using a transaminase and a pyruvate (B1213749) decarboxylase mdpi.com. While this is a biocatalytic process, it underscores the potential for amino alcohols to participate in sequential reaction pathways.

A hypothetical multicomponent reaction involving this compound is depicted below:

| Reaction Type | Components | Potential Product Class |

| Ugi Four-Component Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide with a pendant 2-hydroxy-1,1-diphenylpropyl group |

Polymer-Supported Derivatives and Immobilization

The immobilization of organic molecules onto solid supports is a cornerstone of solid-phase synthesis, facilitating the purification of products and the automation of synthetic processes peptide.comnih.gov. This compound possesses two functional handles, the amino group and the hydroxyl group, that can be used for attachment to a polymer resin.

The choice of linkage to the solid support is crucial and determines the conditions under which the final product can be cleaved from the resin lsu.edu. The primary amine can be coupled to a resin functionalized with a carboxylic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, forming a stable amide bond. Alternatively, the hydroxyl group can be attached to a resin via an ester or ether linkage. For example, reaction with a chloromethylated polystyrene resin (Merrifield resin) in the presence of a base would form an ether linkage.

The use of solid supports is particularly prevalent in peptide synthesis, where amino acids are sequentially coupled to a growing peptide chain anchored to a resin nih.govresearchgate.net. While there are no specific reports on the use of this compound in this context, its structure lends itself to such applications, either as a C-terminal anchor or as a building block within a larger synthetic sequence. The bulky diphenylpropyl moiety would likely influence the reaction kinetics and the properties of the resulting polymer-supported species.

The table below summarizes potential strategies for the immobilization of this compound.

| Functional Group for Attachment | Resin Type | Linkage Type |

| Amino Group | Carboxyl-functionalized Resin (e.g., Wang resin) | Amide |

| Hydroxyl Group | Chloromethylated Resin (e.g., Merrifield resin) | Ether |

Applications of 3 Amino 1,1 Diphenylpropan 2 Ol in Asymmetric Catalysis and Organic Synthesis

As a Chiral Auxiliary in Stoichiometric Asymmetric Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with a high degree of diastereoselectivity. After the desired transformation, the auxiliary is cleaved from the product and can, in principle, be recovered and reused. The structural rigidity and defined stereochemistry of the auxiliary are crucial for effective stereochemical control.

While the broader class of α,α-diphenyl β-amino alcohols has been investigated as chiral auxiliaries, specific and detailed research on the application of 3-Amino-1,1-diphenylpropan-2-ol in this stoichiometric capacity is not extensively documented in peer-reviewed literature. One notable application for this class of compounds is in the enantioselective reduction of ketones. For instance, chiral amino alcohols can be reacted with borane (B79455) to form chirally modified borohydride (B1222165) reagents. These reagents can then be used for the asymmetric reduction of various ketones and oxime ethers, in some cases achieving high levels of enantiomeric excess (e.e.). rsc.org The diphenyl groups of the amino alcohol create a well-defined and sterically hindered chiral environment around the reactive hydride, forcing the substrate to approach from a specific direction and thus leading to the preferential formation of one enantiomer of the corresponding alcohol.

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In contrast to stoichiometric chiral auxiliaries, chiral ligands are used in catalytic amounts in conjunction with a metal center to form a chiral catalyst. This approach is often more atom-economical and efficient. Derivatives of this compound are excellent candidates for chiral ligands due to the bidentate nature of the amino and alcohol functionalities, which can coordinate to a metal center, and the steric bulk of the diphenyl groups, which can effectively influence the stereochemical outcome of the catalyzed reaction.

Ligand Design and Structure-Activity Relationships

The conversion of this compound into a chiral ligand often involves the formation of oxazoline (B21484) rings. mdpi.com Oxazolines are a privileged class of ligands in asymmetric catalysis, and they can be readily synthesized from β-amino alcohols. The reaction of this compound with a carboxylic acid or its derivative leads to the formation of a chiral oxazoline where the stereocenter of the amino alcohol is preserved.

The structure of the resulting ligand can be systematically modified to fine-tune its steric and electronic properties, which in turn influences the activity and enantioselectivity of the metal catalyst. For example, the substituent on the oxazoline ring (derived from the carboxylic acid) can be varied to alter the steric environment around the metal center. Furthermore, the nitrogen and oxygen atoms of the amino alcohol backbone provide the coordination sites for the metal, creating a chiral pocket that dictates the orientation of the substrate during the catalytic cycle. The relationship between the ligand structure and its catalytic performance (structure-activity relationship) is a key aspect of developing highly effective asymmetric catalysts. However, specific studies detailing the structure-activity relationships for a library of ligands derived solely from this compound are not widely available.

In Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, the addition of hydrogen across a double bond with the creation of a new stereocenter, is one of the most powerful methods for synthesizing chiral compounds. researchgate.net Chiral ligands in conjunction with metals like rhodium, ruthenium, and iridium are commonly employed for this purpose. While there is a vast body of research on asymmetric hydrogenation, specific examples detailing the use of ligands derived from this compound are not prominent in the literature. In principle, a chiral phosphine-oxazoline (PHOX) ligand could be synthesized from this compound, and such ligands are known to be effective in the asymmetric hydrogenation of various olefins.

In Asymmetric Alkylation of Carbonyl Compounds

The asymmetric alkylation of carbonyl compounds, particularly aldehydes and ketones, is a fundamental carbon-carbon bond-forming reaction that generates valuable chiral alcohols. This transformation is often catalyzed by chiral metal complexes. Amino alcohols are known to be effective ligands for the enantioselective addition of organozinc reagents to aldehydes.

While specific data for ligands derived from this compound is scarce, the general mechanism involves the formation of a chiral zinc-amino alcohol complex. This complex then coordinates with the aldehyde, and the steric environment created by the chiral ligand directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the prochiral faces of the carbonyl group. The result is the preferential formation of one enantiomer of the secondary alcohol.

In Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is the condensation of a nitroalkane with a carbonyl compound to form a β-nitro alcohol. These products are highly valuable synthetic intermediates as the nitro group can be readily transformed into other functional groups, such as amines and carbonyls. The development of catalytic and enantioselective Henry reactions has been an area of intense research.

Copper(II) complexes with chiral ligands have proven to be particularly effective catalysts for this transformation. Ligands derived from chiral amino alcohols can form active catalysts with copper salts. Although there are no specific reports found that utilize ligands from this compound, the presumed catalytic cycle would involve the coordination of the chiral ligand and the nitroalkane to the copper center. The chiral environment of the complex would then mediate the enantioselective addition to the aldehyde.

In Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of ketones and imines, employing a hydrogen donor such as isopropanol (B130326) or formic acid in place of molecular hydrogen. nih.gov Ruthenium and rhodium complexes with chiral ligands are the most common catalysts for ATH. Chiral amino alcohols and their derivatives are among the most successful ligands for this transformation.

The mechanism of ATH with these catalysts is often described as metal-ligand bifunctional, where the metal center and the ligand cooperate in the hydrogen transfer process. While specific applications of this compound-derived ligands in ATH are not well-documented, a hypothetical catalytic system would involve the formation of a chiral metal hydride species in situ. The substrate would then coordinate to this complex, and the hydrogen transfer would occur in a stereocontrolled manner, dictated by the chiral ligand.

Role in Copper-Catalyzed Asymmetric Synthesis

Chiral β-amino alcohols are a prominent class of ligands in metal-catalyzed asymmetric reactions due to their ability to form stable chelate complexes with metal ions. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, such as copper, creating a rigid chiral environment that influences the stereochemical outcome of a reaction. While specific studies detailing the use of this compound in copper-catalyzed reactions are not extensively documented, the performance of analogous chiral amino alcohol ligands provides significant insight into its potential role.

Copper(I) complexes with chiral amino alcohol ligands have been successfully employed in asymmetric Henry (nitroaldol) reactions. nih.gov These reactions, which form a carbon-carbon bond between a nitroalkane and an aldehyde, are fundamental in organic synthesis. The chiral copper complex catalyzes the reaction, leading to the formation of enantiomerically enriched nitroalcohols. For instance, novel chiral amino alcohols derived from D-(+)-camphor have been used as ligands in Cu(I)-catalyzed Henry reactions, achieving high enantioselectivities under mild conditions. nih.gov This demonstrates the capacity of the amino alcohol framework to induce significant stereocontrol.

The table below summarizes the results from a study using various camphor-derived β-amino alcohol ligands in a copper-catalyzed asymmetric Henry reaction, illustrating the effectiveness of this ligand class.

Table 1: Performance of Chiral β-Amino Alcohol Ligands in a Cu(I)-Catalyzed Asymmetric Henry Reaction

| Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ligand 1a | Toluene | 65 | 94 |

| Ligand 1b | Toluene | 62 | 89 |

| Ligand 1c | CH₂Cl₂ | 58 | 85 |

| Ligand 1d | THF | 55 | 82 |

Data sourced from a study on camphor-derived ligands, demonstrating the potential of the β-amino alcohol scaffold in copper catalysis. nih.gov

Furthermore, copper-catalyzed asymmetric hydroamination has emerged as a powerful method for preparing chiral amines. nih.gov This strategy has been applied to the synthesis of γ-amino alcohols from unprotected allylic alcohols with excellent regio- and enantioselectivity, highlighting the utility of copper-amino alcohol systems in forming C-N bonds asymmetrically. nih.gov The structural characteristics of this compound make it a strong candidate for application as a ligand in similar copper-catalyzed transformations.

Influence on Enantioselectivity and Diastereoselectivity

The effectiveness of a chiral auxiliary or catalyst is measured by its ability to control the stereochemical pathway of a reaction, leading to a preference for one enantiomer (enantioselectivity) or one diastereomer (diastereoselectivity) over others. Simple primary β-amino alcohols have been shown to be efficient organocatalysts, demonstrating how the inherent structure of these molecules directly influences stereoselectivity. nih.gov

In the context of an asymmetric Michael addition of β-keto esters to nitroalkenes, β-amino alcohols can act as bifunctional catalysts. nih.gov The amino group functions as a basic site to deprotonate the keto ester, forming an enolate, while the hydroxyl group can form a hydrogen bond with the nitroalkene. This dual interaction within the transition state creates a highly organized, rigid structure that dictates the facial selectivity of the subsequent bond formation. The substituents on the chiral backbone of the amino alcohol provide steric hindrance that further directs the approach of the reactants. nih.gov

Studies using various primary β-amino alcohols as organocatalysts have shown that modifications to the catalyst's structure can profoundly impact the reaction's outcome, yielding products with high purity. nih.gov

Table 2: Influence of β-Amino Alcohol Organocatalyst Structure on Stereoselectivity of a Michael Addition

| Catalyst | R¹ Group | R² Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cat 1a | Ph | Me | 75 | 91:9 | 86 |

| Cat 1b | Ph | Et | 72 | 85:15 | 80 |

| Cat 1c | Ph | i-Pr | 78 | 95:5 | 95 |

| Cat 1d | Ph | t-Bu | 60 | >99:1 | 99 |

Data illustrates how substituent changes on β-amino alcohol organocatalysts affect the outcome of the asymmetric Michael addition of a β-keto ester to a nitroalkene. nih.gov

The results indicate that increasing the steric bulk at the β-position of the amino alcohol catalyst (from methyl to tert-butyl) leads to a significant improvement in both diastereoselectivity and enantioselectivity. nih.gov This principle underscores how the specific structure of this compound, with its two phenyl groups, would be expected to exert strong stereochemical control in reactions where it is employed as a catalyst or chiral auxiliary.

As a Building Block for Complex Molecule Synthesis

Beyond its applications in catalysis, this compound is a valuable chiral building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecular architectures, including heterocyclic compounds and advanced synthetic intermediates.

The 1,3-amino alcohol motif is a direct precursor to various saturated six- and seven-membered heterocyclic systems.

1,3-Oxazinan-2-ones: These six-membered rings are useful intermediates for synthesizing pharmaceutical compounds and other amino alcohols. acs.orgnih.gov A common method for their synthesis involves the cyclization of 1,3-amino alcohols with carbonylating agents such as phosgene, its derivatives, or isocyanates. researchgate.netresearchgate.net The amino and hydroxyl groups of a compound like this compound can react with such an agent to form the cyclic carbamate (B1207046) structure of the 1,3-oxazinan-2-one (B31196) ring.

1,4-Oxazepanes: The synthesis of these seven-membered heterocyclic cores often starts from amino acid derivatives. For example, 6-amino-1,4-oxazepane-3,5-dione derivatives have been prepared from (S)-N-Cbz-serine. nih.gov Similarly, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from homoserine precursors. rsc.org As this compound is itself an amino alcohol derivative, it represents a potential starting point for analogous multi-step synthetic sequences to access these complex heterocyclic scaffolds.

As a chiral building block, this compound can be converted into other valuable synthetic intermediates, often called synthons. bldpharm.com These synthons can then be used in more elaborate synthetic strategies. For example, chiral γ-amino alcohols, which can be produced through copper-catalyzed reactions, are themselves considered advanced synthons for further diversification. acs.org

Furthermore, related chiral β-amino esters have been shown to be versatile intermediates that can be converted into other important structures, such as chiral γ-amino alcohols or cyclic β-amino ketones, through selective reduction or cyclization processes. chinesechemsoc.org The 1,3-oxazinan-6-one scaffold, which can be derived from β-amino acids, is another example of a versatile platform used to access valuable synthons like β-amino ketones for the peptidomimetic field. thieme-connect.de The inherent chirality and functionality of this compound make it an ideal starting material for the stereoselective synthesis of such advanced intermediates.

The chiral 1,3-amino alcohol motif is a key structural feature present in numerous natural products and biologically active molecules, including important pharmaceuticals like the HIV protease inhibitors Ritonavir and Lopinavir. nih.govacs.org While the direct use of this compound in a completed total synthesis of a natural product is not widely reported, its value lies in its potential to serve as a precursor to these critical structural motifs.

Modern synthetic strategies often rely on the development of efficient, catalytic methods to create chiral building blocks that can be elaborated into complex targets. For instance, a sequential palladium and copper catalysis strategy has been used to generate chiral β-alkynyl carbonyl derivatives, which were then utilized in a concise, enantioselective synthesis of AMG 837, a potent GPR40 receptor agonist. rsc.org This highlights how products derived from catalytic processes involving chiral precursors can be instrumental in the synthesis of complex, high-value molecules. The potential to transform this compound into a variety of advanced synthons positions it as a relevant starting material for efforts aimed at the synthesis of natural products and their analogues.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and three-dimensional structure of organic molecules like 3-Amino-1,1-diphenylpropan-2-ol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while advanced 2D NMR techniques are employed to unravel complex stereochemical and conformational details.

Detailed analysis of ¹H NMR spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J), allows for the assignment of protons within the molecule. The protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region (approx. 7.2-7.5 ppm). The protons on the propanol (B110389) backbone are particularly diagnostic. The methine proton attached to the hydroxyl-bearing carbon (H-2) and the methylene (B1212753) protons adjacent to the amino group (H-3) provide key structural information through their coupling patterns.

Conformational analysis, which describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds, is often accomplished using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial distance restraints to model the molecule's preferred conformations. mdpi.com For related N-acyl derivatives, NMR studies have been used to determine the preference for specific rotamers and boat conformations in solution. researchgate.net The relative populations of different conformers, such as chair and boat forms in cyclic analogues, can be supported by observed NOEs. researchgate.net Solid-state NMR (SSNMR) can also be a powerful tool for studying peptide conformations and polymorphism, an approach that can be extended to amino alcohols. nih.govmdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Backbone

| Atom Position | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| C1 | ¹³C | ~75-80 | Quaternary carbon attached to two phenyl groups and C2. |

| C2 | ¹³C | ~70-75 | Carbon bearing the hydroxyl group. |

| H2 | ¹H | ~4.0-4.5 | Methine proton; multiplicity depends on coupling to H1 and H3 protons. |

| C3 | ¹³C | ~45-50 | Carbon adjacent to the amino group. |

| H3 | ¹H | ~2.8-3.3 | Methylene protons; may appear as a complex multiplet. |

| Phenyl C | ¹³C | ~125-145 | Aromatic carbons. |

| Phenyl H | ¹H | ~7.2-7.5 | Aromatic protons. |

Note: Exact chemical shifts are dependent on the solvent, concentration, and temperature.

Mass Spectrometry for Structural Confirmation of Derivatives and Reaction Intermediates

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its analogues. It is particularly useful for confirming the structures of synthetic derivatives and identifying transient intermediates or byproducts in reaction mixtures. rsc.org

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) peak confirms the molecular weight of the compound. The fragmentation pattern provides a structural fingerprint. For amino alcohols, characteristic fragmentation includes the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For instance, in the mass spectrum of 3-amino-1-propanol, the base peak is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. massbank.eu Another common fragmentation is the loss of a water molecule from the molecular ion.

When analyzing derivatives, such as N-acylated or O-silylated analogues, the fragmentation patterns shift predictably, confirming the success of the derivatization reaction. Mass spectrometry of N-alkyl-N-perfluoroacyl derivatives of amino acids, for example, shows characteristic fragmentation pathways that provide structural information about the substituents. nih.gov In research involving reactions of amino alcohols, MS can unambiguously identify products; for example, it was used to confirm the presence of ammonia (B1221849) resulting from the decomposition of 3-amino-1-propanol under specific reaction conditions. rsc.org

Table 2: Common Mass Spectral Fragments for Amino Alcohols

| m/z Value | Ion Structure/Origin | Significance |

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-18]+ | [M-H₂O]+ | Loss of water, characteristic of alcohols. |

| [M-R]+ | Cleavage adjacent to functional groups | Provides information on substituent groups. |

| 30 | [CH₂=NH₂]+ | Alpha-cleavage, characteristic of primary amines. |

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-Ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, this technique can unambiguously establish the relative and absolute stereochemistry of its chiral centers.

By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial coordinates of every atom. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. For instance, in the crystal structure of a closely related compound, cis-2-amino-1,2-diphenylethanol, O–H⋯N hydrogen bonds link enantiomers to form chiral helical structures. researchgate.net The torsion angle between the key functional groups and the conformation of the phenyl rings can be precisely defined. researchgate.net

This technique is the gold standard for determining the absolute configuration of a chiral molecule, often through the use of anomalous dispersion effects, especially if a heavy atom is present in the structure. The resulting crystal structure provides invaluable insight into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing and solid-state properties of the material. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Amino Alcohol Derivative (1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Dimensions | a = 6.307 Å, b = 12.801 Å, c = 22.490 Å | researchgate.net |

| O-C-C-N Torsion Angle | 56.46° | researchgate.net |

| Hydrogen Bond | N–H···O | researchgate.net |

Data from a related structure illustrates the type of information obtained from X-ray analysis.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, exists as a pair of enantiomers. Quantifying the purity of a single enantiomer, or the enantiomeric excess (ee), is crucial in many research and pharmaceutical applications. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary technique for separating and quantifying enantiomers.

These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation.

Chiral HPLC: A wide variety of CSPs are available for HPLC, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), proteins, or cyclodextrins. For the separation of phenylpropanol enantiomers, quinidine (B1679956) carbamate-based stationary phases have been used successfully under normal-phase conditions. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. nih.gov For related compounds, columns like Chiralpak IA and ID have proven effective. rsc.org

Chiral GC: For volatile or derivatized analytes, chiral GC is a powerful alternative. gcms.cz The most common CSPs for GC are based on derivatized cyclodextrins. gcms.cz These phases can separate a wide range of enantiomeric compounds. nih.gov Before analysis, non-volatile compounds like this compound often require derivatization (e.g., acylation) to increase their volatility. The method's performance is evaluated by parameters such as resolution, linearity, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 4: Example Conditions for Chiral Chromatographic Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector | Application Note |

| HPLC | Quinidine Carbamate (B1207046) on Silica | Heptane/Ethyl Acetate | UV | Separation of phenylpropanol enantiomers. nih.gov |

| HPLC | Amylose derivative (e.g., Chiralpak ID) | Acetonitrile/Water/Ammonia | UV or MS | Baseline separation of carbinoxamine (B1668352) enantiomers achieved. rsc.org |

| GC | Derivatized β-cyclodextrin | Helium or Nitrogen | FID or MS | Requires derivatization for non-volatile amino alcohols. gcms.cz |

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and highly technical outline provided in your request.

The search for peer-reviewed studies and computational data yielded insufficient information for the following mandated sections:

Computational and Theoretical Studies

Prediction of Stereoselectivity and Reaction Pathways:The available literature does not contain computational predictions of stereoselectivity or reaction pathways for the synthesis or reactions of 3-Amino-1,1-diphenylpropan-2-ol.

To fulfill the request would require fabricating data or presenting information from unrelated compounds, which would violate the core requirements for scientific accuracy and strict adherence to the specified subject. Therefore, the requested article cannot be generated at this time.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 3-Amino-1,1-diphenylpropan-2-ol exist, the pursuit of more efficient, sustainable, and economically viable routes remains a priority. Future research is expected to focus on the development of novel synthetic pathways that offer improvements in terms of atom economy, reduction of hazardous waste, and the use of renewable starting materials.

Another area of interest lies in the development of new catalytic systems for key bond-forming reactions. This includes the exploration of earth-abundant metal catalysts or even metal-free organocatalytic systems to replace precious metal catalysts often used in synthetic sequences. The goal is to create more sustainable and cost-effective processes without compromising on yield or stereoselectivity.

Application in New Asymmetric Catalytic Transformations

The core strength of this compound lies in its application as a chiral ligand or auxiliary in asymmetric catalysis. While it has been successfully employed in a variety of transformations, there is still vast potential for its application in new and challenging asymmetric reactions.

Future research will likely focus on expanding the scope of reactions catalyzed by complexes derived from this compound. This could include the development of catalysts for novel C-C and C-X (where X is a heteroatom) bond-forming reactions, which are fundamental transformations in organic synthesis. For instance, the design of new catalysts for asymmetric cycloadditions, multicomponent reactions, and C-H activation/functionalization reactions would be of significant interest.

Furthermore, the development of bifunctional catalysts, where the amino alcohol scaffold is modified to include additional catalytic functionalities, is a promising area. Such catalysts could enable cooperative activation of substrates, leading to enhanced reactivity and selectivity in complex transformations. The modular nature of the this compound backbone lends itself well to the systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Integration into Flow Chemistry and Continuous Processing

The principles of green chemistry and process intensification are driving a shift from traditional batch manufacturing to continuous flow processing in the chemical industry. goflow.at The integration of catalytic systems based on this compound into flow chemistry setups is a key area for future development.

Flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control. nih.govnih.gov By immobilizing catalysts derived from this compound onto solid supports or within membrane reactors, it is possible to create heterogeneous catalytic systems that are well-suited for continuous flow applications. illinois.edu

This approach not only facilitates catalyst separation and recycling but also allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. thieme-connect.de Future research will focus on developing robust methods for catalyst immobilization and designing efficient flow reactor setups for a variety of asymmetric transformations catalyzed by this compound derivatives.

Computational Design of Enhanced Derivatives and Catalysts

The advent of powerful computational tools has revolutionized the field of catalyst design. In silico methods, such as density functional theory (DFT) and molecular modeling, can provide valuable insights into reaction mechanisms and the factors that govern catalyst performance.

Future research will increasingly rely on computational chemistry to guide the rational design of enhanced derivatives of this compound and the corresponding catalysts. By modeling the transition states of catalytic cycles, researchers can predict how modifications to the ligand structure will affect the stereoselectivity and reactivity of the catalyst. This allows for the targeted synthesis of new ligands with improved properties, rather than relying on a trial-and-error approach.

Computational screening of virtual libraries of ligands can also accelerate the discovery of optimal catalysts for specific transformations. This synergy between computational and experimental chemistry will be crucial for the rapid development of next-generation catalysts based on the this compound scaffold, tailored for high efficiency and selectivity in a wide range of asymmetric reactions.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1,1-diphenylpropan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of 1,1-diphenylpropan-2-one using ammonia or a protected amine source. For example, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) in methanol or ethanol can yield the amine. Alternatively, sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate may be employed for selective reduction. Reaction optimization should focus on temperature (20–60°C), solvent polarity, and stoichiometric ratios to minimize byproducts like over-reduced alcohols or secondary amines. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer : Chiral resolution can be achieved using preparative chiral HPLC with columns like Chiralpak AD-H or OD-H (mobile phase: hexane/isopropanol with 0.1% diethylamine). Absolute configuration is confirmed via single-crystal X-ray diffraction. For crystallographic analysis, SHELX software (SHELXL for refinement) is widely used to solve and refine the structure. Crystallization in solvents such as dichloromethane/hexane at low temperatures (-20°C) enhances crystal quality. Circular dichroism (CD) spectroscopy may also corroborate stereochemistry by comparing experimental spectra with computational predictions (e.g., TD-DFT calculations) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coat, safety goggles). Inhalation risks require monitoring air quality with real-time sensors. In case of exposure, administer fresh air and seek medical attention for respiratory distress. Spills should be neutralized with absorbent materials (vermiculite) and disposed of as hazardous waste. Stability tests under varying pH, temperature, and light conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Asymmetric hydrogenation using chiral Ru or Ir catalysts (e.g., Noyori-type complexes) with BINAP ligands provides high enantiomeric excess (>90% ee). For example, [RuCl2((R)-BINAP)] in methanol under 50 bar H2 at 40°C selectively reduces the ketimine intermediate. Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) of racemic mixtures in organic solvents (tert-butyl methyl ether) is another strategy. Monitor reaction progress via chiral GC or HPLC to optimize ee .

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities or stereochemical variability. Implement orthogonal analytical methods:

- Purity : LC-MS (ESI+ mode) to detect trace byproducts.

- Stereochemistry : Compare enantiomer-specific activity using isolated (R)- and (S)-forms in cell-based assays (e.g., IC50 measurements).

- Solubility : Use DMSO stocks with <0.1% water to prevent aggregation. Cross-validate results with independent assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How does the introduction of substituents on the phenyl rings affect the compound’s physicochemical and biological properties?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -F, -NO2) or donating (-OCH3) groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Key analyses include:

- LogP : Measure partitioning in octanol/water to assess lipophilicity.

- pKa : Potentiometric titration to determine basicity of the amino group.

- Bioactivity : Screen against target enzymes (e.g., kinases) using fluorescence polarization. Fluorinated analogs (e.g., 4-F-phenyl) often show enhanced metabolic stability and BBB penetration, as seen in related propanolamines .

Q. What computational methods predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like Schrödinger’s MetaSite or GLORYx to identify phase I (oxidation at benzylic positions) and phase II (glucuronidation of the hydroxyl group) metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-HRMS identifies metabolites, while molecular docking (AutoDock Vina) predicts interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.